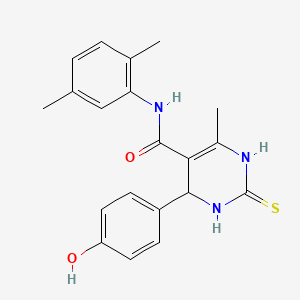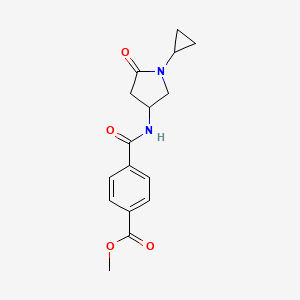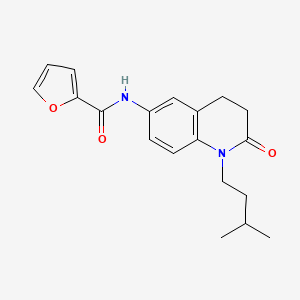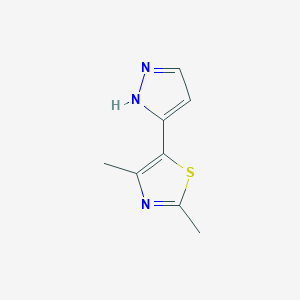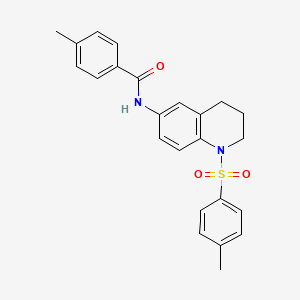
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound that likely contains a tosyl group . The tosyl group is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of tosyl chloride and various amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For instance, 1H NMR spectra were measured on a Varian Gemini 400 MHz spectrometer using DMSO-d6 as the solvent . 13C NMR spectra were measured on a Bruker 100 MHz spectrometer .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The reactions often involve the transformation of alkyl alcohols to alkyl tosylates, which allows an SN2 reaction to occur in the presence of a good nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the melting point, 1H NMR, and 13C NMR of the compounds were reported .科学的研究の応用
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives are recognized for their "privileged scaffold," possessing a wide range of therapeutic activities. Initially identified for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have later been found to exhibit neuroprotective properties against Parkinsonism in mammals. The versatility of THIQ derivatives spans across anticancer, antimalarial, and central nervous system (CNS) treatments. For instance, the US FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential within this class. The research indicates a promising outlook for THIQ derivatives in drug discovery, especially for cancer and CNS diseases, and potentially infectious diseases such as malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).
Isoquinoline Derivatives and Pharmacological Importance
Isoquinoline derivatives are highlighted for their less explored biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-malarial activities. These derivatives, stemming from the natural aromatic amino acid tyrosine, show a significant promise in developing low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Benzamide Derivatives as Small-molecule Inhibitors
Benzamide derivatives have been extensively studied for their role as competitive inhibitors in various biological pathways. For instance, research into Factor Xa inhibitors as potential antithrombotic agents led to the identification of potent, orally bioavailable inhibitors with high selectivity. The development of such compounds demonstrates the therapeutic potential of benzamide derivatives in addressing conditions like coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).
作用機序
Target of Action
Similar compounds have been shown to have a wide range of targets, including various enzymes and receptors . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the target’s activity . This can result in a variety of changes, including the inhibition or enhancement of the target’s function.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often related to the function of their targets . The downstream effects of these changes can vary widely, potentially leading to a variety of physiological effects.
Pharmacokinetics
Similar compounds often have good absorption and distribution profiles, while their metabolism and excretion can vary . These properties can significantly impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often related to the modulation of their targets’ activity . These effects can potentially lead to a variety of physiological changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
将来の方向性
特性
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-5-9-19(10-6-17)24(27)25-21-11-14-23-20(16-21)4-3-15-26(23)30(28,29)22-12-7-18(2)8-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESRRCZTPZTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



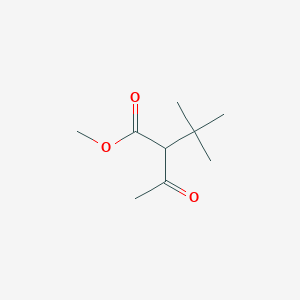


![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)

